REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5](CO)=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].[CH:16]([Cl:19])(Cl)Cl.O>P(Cl)(Cl)(Cl)=O>[Cl:11][C:2]1[CH:7]=[CH:6][C:5]([CH2:16][Cl:19])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1)CO
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
dried on NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The distillation of the oily residue at 16 mm and 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |